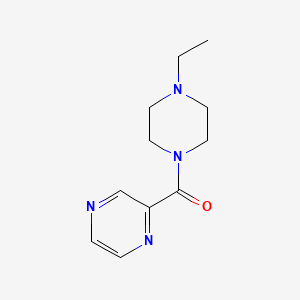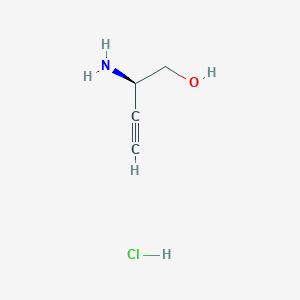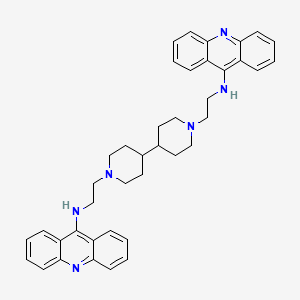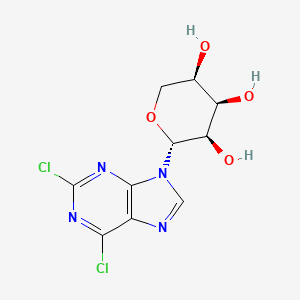
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and as flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 6-methylpyrazine-2,3-dicarbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems also ensures consistent quality and higher efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylamino)-6-methylpyrazine-2,3-dicarbonitrile
- 5-(Dimethylamino)-6-methylpyrazine-2,3-dicarbonitrile
- 5-(Ethylamino)-6-chloropyrazine-2,3-dicarbonitrile
Uniqueness
5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.
Eigenschaften
CAS-Nummer |
72112-35-7 |
|---|---|
Molekularformel |
C9H9N5 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
5-(ethylamino)-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H9N5/c1-3-12-9-6(2)13-7(4-10)8(5-11)14-9/h3H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
VNAWNPMZKZBEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(N=C(C(=N1)C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)


![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)

![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)





